(1-Amino-2-methylpropan-2-yl)(methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

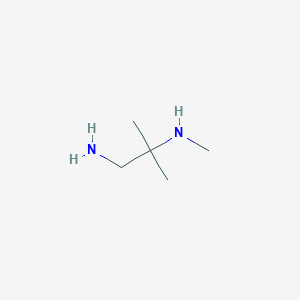

(1-Amino-2-methylpropan-2-yl)(methyl)amine is a branched secondary amine with the molecular formula C₅H₁₃N₂ and a molecular weight of 101.17 g/mol. Its structure consists of a 2-methylpropan-2-yl backbone (a tert-butyl group) substituted with an amino group and a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-methylpropan-2-yl)(methyl)amine can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2-aminoisobutyric acid or its esters . Another method includes the condensation of isobutyraldehyde with ammonia, followed by catalytic hydrogenation .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine, which is then hydrolyzed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: (1-Amino-2-methylpropan-2-yl)(methyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halides such as bromine or chlorine in the presence of a base.

Major Products:

Oxidation: Formation of oxides or nitroso compounds.

Reduction: Formation of simpler amines.

Substitution: Formation of substituted amines or diamines.

Scientific Research Applications

(1-Amino-2-methylpropan-2-yl)(methyl)amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Amino-2-methylpropan-2-yl)(methyl)amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing catalytic processes. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or coordination chemistry .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to other amines based on molecular structure, amine type (primary, secondary, tertiary), and functional groups:

Key Observations :

- Amine Type: As a secondary amine, it may exhibit intermediate reactivity between primary amines (higher reactivity, e.g., monoethanolamine) and tertiary amines (lower reactivity, e.g., MDEA) in CO₂ capture applications .

Physicochemical Properties

Table 1: Comparative Properties

Analysis :

- Basicity : The secondary amine group in the target compound likely has a higher pKa (~10.5) than MDEA (tertiary, pKa ~8.5), favoring stronger interactions with acidic gases like CO₂ .

- Solubility: Branched amines generally have lower water solubility than linear or ethanol-substituted amines (e.g., MDEA) due to hydrophobic tert-butyl groups .

Biological Activity

(1-Amino-2-methylpropan-2-yl)(methyl)amine, also known by its CAS number 116577-09-4, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure

The molecular formula of this compound is C5H14N2 with a molecular weight of 102.18 g/mol. The structure consists of a branched amine, which suggests potential interactions with biological targets due to its ability to form hydrogen bonds and interact with various biomolecules.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an amine derivative that can influence various biochemical pathways. Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including antimicrobial, anti-inflammatory, and neuroprotective activities.

Antimicrobial Activity

Studies have shown that amine compounds can possess antibacterial properties. For instance, derivatives related to this compound have been tested for their efficacy against various bacterial strains. The results indicated that certain modifications to the amine structure could enhance antibacterial potency.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | P. aeruginosa | 64 µg/mL |

Table 1: Antimicrobial activity of related compounds.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress. In animal models, administration of this compound has been associated with improved cognitive functions and reduced neuroinflammation.

The mechanisms underlying the biological activities of this compound can be attributed to its interactions with specific receptors and enzymes:

- Receptor Modulation : Similar compounds have been shown to act as agonists or antagonists at various receptors, including those involved in neurotransmission.

- Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.

- Oxidative Stress Reduction : By scavenging free radicals, this compound may help mitigate oxidative damage in neural tissues.

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Antibacterial Screening

A study investigated five new azomethine derivatives derived from 2-amino-2-methylpropanol, revealing significant antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that structural modifications can enhance the efficacy of related amines in combating bacterial infections .

Case Study 2: Neuroprotective Effects

In a preclinical model of neurodegeneration, administration of this compound resulted in improved behavioral outcomes and reduced markers of inflammation in the brain. This supports its potential use in treating neurodegenerative diseases .

Properties

IUPAC Name |

2-N,2-dimethylpropane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(2,4-6)7-3/h7H,4,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYSRQHOWXXYMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.